5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one
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Overview
Description
5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a nitrophenethyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 4-nitrophenethylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 4-nitrophenethylamine with carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the nitrophenethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitrophenethyl group can interact with enzymes and receptors, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar structure with a nitrophenyl group but different functional group.
4-Nitrophenethylamine: Precursor in the synthesis of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one.
4-Nitrophenyl phosphate: Contains a nitrophenyl group but different functional group.
Uniqueness
5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the nitrophenethyl group and the oxadiazole ring, which imparts distinct chemical and physical properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Biological Activity
5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3H)-one (CAS Number: 34544-61-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H9N3O
- Molecular Weight : 235.1962 g/mol
- Density : 1.66 g/cm³
- Boiling Point : 339.5ºC at 760 mmHg
- Flash Point : 159.1ºC
Biological Activities
This compound has been studied for various biological activities:
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that modifications to the oxadiazole scaffold can enhance its antiproliferative properties. For instance, derivatives of oxadiazoles have shown efficacy against human colon adenocarcinoma and breast cancer cell lines with IC50 values in the micromolar range .
- A study highlighted that structural modifications of oxadiazole derivatives can lead to selective inhibition of key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties :
- Antioxidant Potential :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure:
Substituent | Effect on Activity |
---|---|
Electron-donating groups (-OCH₃) | Increase anticancer and antioxidant potential |
Electron-withdrawing groups (-Cl, -Br) | Enhance antimicrobial activity |
Position of substituents | Critical for binding affinity to biological targets |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The compound's ability to inhibit enzymes such as HDAC and thymidylate synthase contributes to its anticancer effects by disrupting cellular proliferation pathways.
- Interaction with Nucleic Acids : Some studies suggest that oxadiazole derivatives can bind to nucleic acids, leading to interference with DNA replication and transcription processes .
Case Studies
-
Anticancer Efficacy Study :
A study involving various oxadiazole derivatives demonstrated that modifications could lead to improved cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on this scaffold . -
Antimicrobial Testing :
In a comparative study of oxadiazole derivatives, this compound showed potent activity against specific bacterial strains, highlighting its potential application in treating infections caused by resistant pathogens .
Properties
CAS No. |
34544-61-1 |
---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
5-[2-(4-nitrophenyl)ethyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-10-12-11-9(17-10)6-3-7-1-4-8(5-2-7)13(15)16/h1-2,4-5H,3,6H2,(H,12,14) |
InChI Key |
LLNLGLNMGYSBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNC(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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